molecular formula C24H31N3O4 B6009573 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide

Cat. No.: B6009573
M. Wt: 425.5 g/mol
InChI Key: AUWHJWBLCCKUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important target in the treatment of hematologic malignancies.

Mechanism of Action

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells and other immune cells. BTK plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of BTK by this compound leads to a number of biochemical and physiological effects, including the suppression of cell proliferation and induction of cell death in cancer cells. It also leads to the inhibition of various signaling pathways that are important for the survival and growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide as a research tool is its high selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, like all small molecule inhibitors, this compound has certain limitations, including the potential for off-target effects and the need for careful optimization of dosing and administration to achieve optimal results.

Future Directions

There are several potential future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide and related compounds. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells, which may be more effective than single-agent therapies. Another area of interest is the development of more selective inhibitors of BTK that may have fewer off-target effects. Finally, there is ongoing research into the use of this compound in combination with immunotherapy agents, which may enhance the anti-tumor immune response and improve outcomes for cancer patients.

Synthesis Methods

The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide involves several steps, including the preparation of the key intermediate N-[1-(4-pyridinyl)propyl]benzamide, which is then coupled with 4-piperidinol in the presence of a coupling agent. The resulting intermediate is then treated with 3-methoxypropanoyl chloride to form the final product.

Scientific Research Applications

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide has been extensively studied in preclinical models of various types of cancer, including B cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs.

Properties

IUPAC Name

4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1-pyridin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-3-22(18-8-13-25-14-9-18)26-24(29)19-4-6-20(7-5-19)31-21-10-15-27(16-11-21)23(28)12-17-30-2/h4-9,13-14,21-22H,3,10-12,15-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWHJWBLCCKUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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